![molecular formula C18H21FN2O3S B2432249 5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797860-07-1](/img/structure/B2432249.png)
5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs. The molecule also contains a 5-fluoro-2-methoxyphenyl group and a 1-phenylpyrrolidin-2-ylmethyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific conditions and reagents present. Generally, sulfonamides are known to participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, sulfonamides are solid at room temperature and have relatively high melting points .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
The synthesis and characterization of novel benzenesulfonamide derivatives, including those with fluorescence and singlet oxygen generation capabilities, highlight potential applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in PDT for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition for Anti-inflammatory and Anticancer Activity
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom at specific positions significantly enhances COX-2 inhibition potency and selectivity. This characteristic is crucial for the development of treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, underscoring the importance of fluorine-substituted benzenesulfonamides in medicinal chemistry (Hashimoto et al., 2002).
Enantioselective Fluorination
The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent by Yasui et al. (2011) showcases the application of benzenesulfonamide derivatives in achieving high enantioselectivity in fluorination reactions. This advancement is significant for synthesizing enantiomerically pure compounds, a critical aspect in drug development and synthesis of biologically active molecules (Yasui et al., 2011).
Crystal Structure Analysis for Drug Design
The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide provided by Rodrigues et al. (2015) contribute to the understanding of the molecular interactions and supramolecular architecture of benzenesulfonamide derivatives. This knowledge aids in the design of new drugs by revealing how structural modifications can influence molecular interactions and drug-receptor affinity (Rodrigues et al., 2015).
Anticancer Agents Development
Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives containing the benzenesulfonamide moiety and evaluated their anticancer effects on various cancer cell lines. These derivatives showed significant inhibitory activity, particularly against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells. The findings suggest that benzenesulfonamide derivatives can be potent anticancer agents, offering new avenues for the development of targeted cancer therapies (Tsai et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-17-10-9-14(19)12-18(17)25(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULCTUJVCZOOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.